![molecular formula C9H9Cl2N3O B13015473 1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one](/img/structure/B13015473.png)
1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one
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Overview
Description
1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one is a chemical compound with the molecular formula C10H10Cl2N3O It is a derivative of pyrido[4,3-d]pyrimidine, characterized by the presence of two chlorine atoms and a ketone group
Preparation Methods
The synthesis of 1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrido[4,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[4,3-d]pyrimidine ring system.
Ketone formation:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
- Anticancer Activity : Studies have shown that derivatives of pyrido-pyrimidine compounds can induce apoptosis in cancer cells. Specifically, modifications to the 7,8-dihydropyrido-pyrimidine scaffold have resulted in compounds with enhanced cytotoxic effects against various cancer cell lines .
- Antiviral Properties : Research indicates that certain derivatives can inhibit viral replication. For instance, modifications to the structure have been explored for their potential as anti-HIV agents, showing promising results in preliminary assays .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in disease processes. For example, docking studies suggest that it may interact with integrase enzymes, which are critical in the life cycle of HIV .
Synthesis and Derivatives
The synthesis of 1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes:
- Formation of the pyrido-pyrimidine core : This involves cyclization reactions that assemble the bicyclic structure.
- Chlorination : Introduction of chlorine substituents at specific positions to enhance biological activity.
- Functionalization : Modifications at the ethanone position to tailor the compound's properties for specific applications.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
- A study published in the Journal of Medicinal Chemistry highlighted a series of synthesized pyrido-pyrimidine derivatives that demonstrated significant anticancer activity against human cancer cell lines. The most potent compounds had IC50 values in the low micromolar range .
- Another research article focused on the antiviral properties of related compounds, revealing that specific modifications led to increased potency against HIV integrase with minimal cytotoxicity observed in vitro .
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to the modulation of cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways affected by this compound.
Comparison with Similar Compounds
1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one can be compared with other similar compounds, such as:
- 1-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6-carboxylate
- tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
These compounds share a similar pyrido[4,3-d]pyrimidine core but differ in the substituents attached to the ring system. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves several steps starting from readily available pyrimidine derivatives. The process typically includes the formation of the pyrido-pyrimidine scaffold followed by chlorination and acylation to introduce the ethanone moiety.
Biological Activity
The biological activity of this compound has been evaluated in various contexts, particularly its effects on cancer cell lines and its potential as an enzyme inhibitor.
Antitumor Activity
Research indicates that derivatives of pyrido-pyrimidines exhibit significant antitumor properties. In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For example:
- A431 Vulvar Epidermal Carcinoma Cell Line : A study found that certain pyrimidine nucleoside analogs significantly inhibited cell proliferation and migration in this cell line .
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes involved in cellular signaling pathways. For instance:
- Mitogen-Activated Protein Kinases (MAPKs) : Compounds targeting MAPK pathways have been identified as potential therapeutic agents for diseases such as cancer and dystrophic muscle disease. The inhibition of MKP5 (a MAPK phosphatase) has been explored with derivatives showing promising results in reducing tumor growth .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrido-pyrimidine derivatives. Modifications to the core structure can lead to variations in potency and selectivity:
- Substituents : The presence of electron-withdrawing groups like chlorine enhances the biological activity by increasing the compound's lipophilicity and ability to interact with target enzymes.
Compound | Modification | Biological Activity |
---|---|---|
Compound 1 | Base Structure | Moderate Antitumor Activity |
Compound 2 | Chlorine Substitution | Enhanced Potency against Cancer Cells |
Compound 3 | Ethyl Group Addition | Increased Selectivity for MAPK Inhibition |
Case Studies
Several studies have documented the efficacy of pyrido-pyrimidine derivatives:
- Anticancer Studies : A recent study demonstrated that a related compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating strong antitumor potential .
- Enzyme Inhibition : Another research effort focused on a derivative that selectively inhibited MKP5 with a mixed mechanism of action—both competitive and non-competitive—demonstrating its potential as a therapeutic agent for diseases linked to MAPK dysregulation .
Properties
Molecular Formula |
C9H9Cl2N3O |
---|---|
Molecular Weight |
246.09 g/mol |
IUPAC Name |
1-(2,4-dichloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone |
InChI |
InChI=1S/C9H9Cl2N3O/c1-5(15)14-3-2-7-6(4-14)8(10)13-9(11)12-7/h2-4H2,1H3 |
InChI Key |
YJOWYCBVHSYMRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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